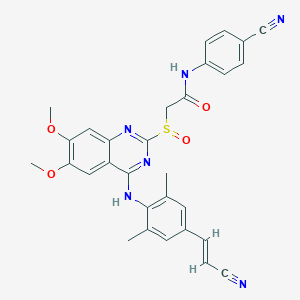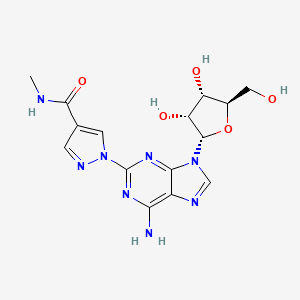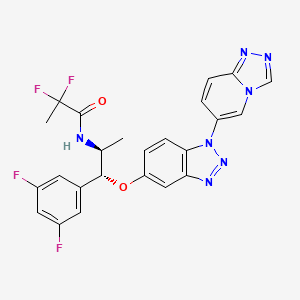
L-(+)-Lyxose-13C-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-(+)-Lyxose-13C-1 is a rare sugar that is isotopically labeled with carbon-13 at the first carbon position. This compound is a stereoisomer of D-xylose and is part of the aldopentose family, which consists of five-carbon sugars with an aldehyde group. The isotopic labeling with carbon-13 makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-(+)-Lyxose-13C-1 typically involves the use of isotopically labeled precursors. One common method is the chemical synthesis starting from L-arabinose, which is converted to L-lyxose through a series of chemical reactions. The carbon-13 labeling is introduced at the first carbon position using labeled reagents. The reaction conditions often involve the use of strong acids or bases, and the process may require multiple steps to achieve the desired isotopic purity.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and high cost of isotopically labeled reagents. advancements in biotechnology and chemical synthesis have made it possible to produce this compound on a larger scale. Enzymatic methods using specific enzymes that can incorporate carbon-13 into the sugar molecule are also being explored for more efficient production.
化学反応の分析
Types of Reactions
L-(+)-Lyxose-13C-1 can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions, while alkyl halides are used for etherification.
Major Products
Oxidation: L-(+)-Lyxonic acid
Reduction: L-(+)-Lyxitol
Substitution: Various esters and ethers depending on the reagents used
科学的研究の応用
L-(+)-Lyxose-13C-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and enzyme mechanisms.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders.
Industry: Applied in the production of labeled compounds for research and development purposes.
作用機序
The mechanism of action of L-(+)-Lyxose-13C-1 primarily involves its role as a labeled sugar in metabolic studies. The carbon-13 isotope acts as a tracer, allowing researchers to follow the metabolic pathways and interactions of the sugar within biological systems. This helps in understanding the molecular targets and pathways involved in carbohydrate metabolism and related processes.
類似化合物との比較
Similar Compounds
D-Xylose: A stereoisomer of L-(+)-Lyxose, commonly used in similar applications but without isotopic labeling.
L-Arabinose: Another aldopentose sugar, often used as a starting material for the synthesis of L-(+)-Lyxose-13C-1.
L-Ribose: A structurally similar sugar with applications in nucleic acid research.
Uniqueness
This compound is unique due to its isotopic labeling, which provides a distinct advantage in research applications requiring precise tracking of carbon atoms. This makes it particularly valuable in NMR spectroscopy and metabolic studies, where the carbon-13 label enhances the sensitivity and resolution of the analysis.
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC名 |
(2R,3R,4S)-2,3,4,5-tetrahydroxy(513C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m0/s1/i2+1 |
InChIキー |
PYMYPHUHKUWMLA-DRQMRQBUSA-N |
異性体SMILES |
[13CH2]([C@@H]([C@H]([C@H](C=O)O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


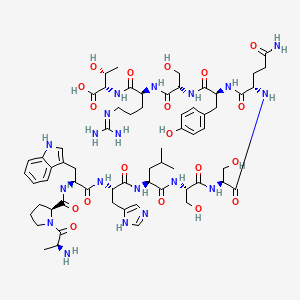

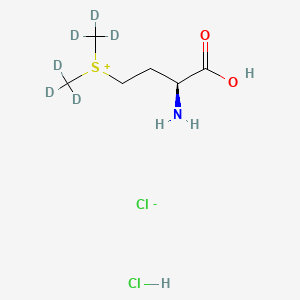

![4-[3-[6-(2-Methoxyethyl)pyridin-3-yl]-2-methylimidazo[1,2-a]pyrazin-8-yl]morpholine](/img/structure/B12398950.png)

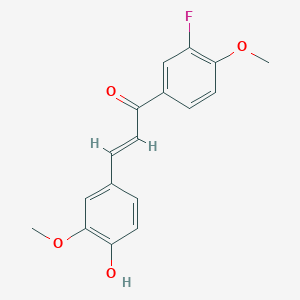

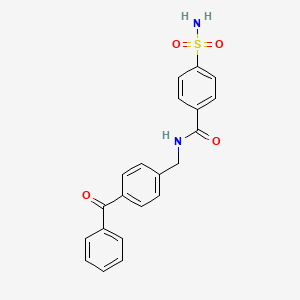
![1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398979.png)
